molecular formula C8H11N3 B1197569 1-Benzylguanidine CAS No. 2211-57-6

1-Benzylguanidine

Cat. No. B1197569
CAS RN: 2211-57-6
M. Wt: 149.19 g/mol
InChI Key: ABSNGNUGFQIDDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

An eco-friendly protocol for the synthesis of 1-benzoyl-3-benzylguanidine demonstrates the efficiency of using dry media conditions and microwave irradiation. This method not only provides good yields but also highlights the importance of non-purely thermal microwave-specific effects in the synthesis process (Marquez et al., 2006).

Molecular Structure Analysis

The molecular structure of 1-phenyl-2-nitroguanidine, a related compound, reveals nonplanar arrangements with almost planar fragments. This structure provides insights into the geometric and intermolecular interactions, which are crucial for understanding the behavior of benzylguanidine derivatives (Astakhov et al., 2012).

Chemical Reactions and Properties

The base-catalyzed condensation of benzil with 1,1-dialkylguanidine leads to the formation of imidazolines, indicating the reactivity of guanidine derivatives in nucleophilic addition reactions. This process is crucial for understanding the chemical behavior of 1-benzylguanidine in various conditions (Furukawa et al., 1972).

Physical Properties Analysis

The study of 1-propyl-2-nitroguanidine provides valuable information on the physical properties such as melting and decomposition points, which are essential for assessing the stability and safety of benzylguanidine derivatives. Understanding these properties is crucial for the practical application of these compounds (Szala et al., 2022).

Scientific Research Applications

  • Targeted Drug Delivery in Tumor Therapy : Benzylguanidine has been used to enhance the targeted delivery of chemotherapeutic drugs. A study by Kong, Tang, and Yin (2020) explored the use of benzylguanidine-conjugated nanocarriers for the delivery of doxorubicin in CXCR 4 positive tumors. The study found that these nanocarriers could penetrate the plasma membrane and release the drug under high glutathione concentration, leading to the suppression of tumor proliferation in vitro and in vivo (Kong, Tang, & Yin, 2020).

  • Radiopharmaceutical Therapy : Meta-iodobenzylguanidine (Iobenguane) is a radiopharmaceutical derived from benzylguanidine, used in the treatment of neuroectodermal tumors, such as neuroblastoma and pheochromocytoma. Giammarile et al. (2008) provided guidelines for the use of 131I-meta-iodobenzylguanidine therapy, highlighting its effectiveness in tumor targeting (Giammarile et al., 2008).

  • Cytotoxic and Antitumor Effects : Smets, Bout, and Wisse (2004) investigated the cytotoxicity of meta-iodo-benzylguanidine (MIBG), an analogue of benzylguanidine. The study found that MIBG exhibited cytotoxic effects on various cell lines and demonstrated antitumor effects in animal models (Smets, Bout, & Wisse, 2004).

  • Radiolabeled Benzylguanidine in Neuroblastoma Treatment : Cunningham et al. (1998) explored the use of radiolabeled benzylguanidine for treating neuroblastoma cells. Their study indicated the potential of beta, alpha, and Auger electron-emitting radioconjugates in targeting neuroblastoma cells, suggesting a role for combinations of radioconjugates in targeted radiotherapy (Cunningham et al., 1998).

  • Synthesis of Thiourea Derivatives : Marquez et al. (2006) reported the synthesis of derivatives of benzylguanidine, including 1-benzoyl-3-benzylguanidine, using eco-friendly protocols. This research contributes to the development of new compounds with potential pharmaceutical applications (Marquez et al., 2006).

  • Safety and Resilience in Radiopharmaceuticals Production : Grecco et al. (2012) discussed the use of meta-iodo-benzylguanidine in the production of radiopharmaceuticals, emphasizing the importance of safety and resilience in these processes (Grecco et al., 2012).

  • Adrenomedullary PET Radiopharmaceuticals : Lee et al. (2004) investigated m-(omega-[18F]fluoroalkyl)benzylguanidines as potential PET radiopharmaceuticals for adrenomedullary imaging, showing promise for the diagnosis of neuroendocrine tumors (Lee et al., 2004).

Future Directions

1-Benzylguanidine has been introduced as a newly alpha-emitting radiopharmaceutical for the world’s first clinical trial for targeted alpha therapy (TAT) at Fukushima Medical University in Japan . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

2-benzylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSNGNUGFQIDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2551-73-7 (hemisulfate)
Record name Benzylguanidine
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DSSTOX Substance ID

DTXSID20944755
Record name N-Benzylguanidine
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylguanidine

CAS RN

2211-57-6
Record name N-(Phenylmethyl)guanidine
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Record name Benzylguanidine
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Record name 1-Benzylguanidine
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Record name N-Benzylguanidine
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Record name N-Benzylguanidinium acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
T Hampel, M Bruns, M Bayer, R Handgretinger… - Bioorganic & Medicinal …, 2014 - Elsevier
131 Iodine-labelled (meta-iodobenzyl)guanidine ([ 131 I]-mIBG) and busulfan [butane-1,4-diylbis(methanesulfonate)] are well-established pharmaceuticals in neuroblastoma therapy. …
Number of citations: 10 www.sciencedirect.com
S Mirapurkar, G Rani, A Mathur, S Das… - Journal of Radiation …, 2016 - inis.iaea.org
[en] A new" 9" 9" mTc-analogue was synthesized which was evaluated in a tumor xenograft model and uptake was quantified using micro-SPECT imaging. A guanidine derivative …
Number of citations: 0 inis.iaea.org
PV Danenberg, DV Santi - Journal of Medicinal Chemistry, 1975 - ACS Publications
Aromatic guanidines and amidines were investigated for their ability to inhibit phenylalanyl-tRNA synthetase from E. coli B. 2-Phenylacetamidine (1), benzylguanidine (2), and N-…
Number of citations: 8 pubs.acs.org
T Nishimura, H Toku, T Ueno, S Shibamoto, T Imai - Chemistry Letters, 1972 - journal.csj.jp
Presumable intermediates of pigments formed by the Voges–Proskauer reaction were synthesized from 1-methyl-1-benzylguanidine and acetylbenzoyl and the mechanism of this color …
Number of citations: 6 www.journal.csj.jp
G Bruchelt, C Klose, M Lischka, M Brandes… - Journal of Clinical …, 2023 - mdpi.com
… Line 1: benzylguanidine (BG) and the radiotherapeuticals [ 131 I]mIBG and [ 131 I]pIBG. Line 2: phenylalanine (Phe; essential amino acid); melphalan (M), and busulfan (B). Line 3: …
Number of citations: 7 www.mdpi.com
G Vaidyanathan, MR Zalutsky - Bioconjugate chemistry, 1992 - ACS Publications
… Like [131I]MIBG, [2U At] MABG could be separated, byHPLC solventsystem B, from possible byproducts such as 1-benzylguanidine and l-(m-chlorobenzyl)guanidine. Within the limits of …
Number of citations: 83 pubs.acs.org
GR Gapski, JM Whiteley, JI Rader… - Journal of medicinal …, 1975 - ACS Publications
4-Methyl-l-[(5-nitrofurfurylidene) amino]-4-imidazolin-2-one (7). To a solution of 5-nitro-2-furaldehyde 2-(hydroxypro-pyl) semicarbazone (6,® 37.0 g, 0.14 mol) in anhydrous DMSO (435 …
Number of citations: 60 pubs.acs.org
PK Agarwal, SK Sharma, D Sawant, B Kundu - Tetrahedron, 2009 - Elsevier
… For the synthesis of substrate 6, chalcone 9 was initially treated with 1-benzylguanidine hydrochloride in the presence of potassium carbonate in ethanol under reflux followed by …
Number of citations: 38 www.sciencedirect.com
L Zhang, L Xu, CU Kim - Tetrahedron letters, 2003 - Elsevier
… 13b: To a solution of 7 (795 mg, 3.7 mmol) and 1-benzylguanidine TFA salt (3.7 mmol) in isopropanol (15 mL) was added potassium carbonate (1380 mg, 10 mmol). After stirred at room …
Number of citations: 14 www.sciencedirect.com
PK Agarwal - 2011 - dkr.cdri.res.in
Malaria remains the most fatal infectious parasitic disease that affects 300-500 million people each year and results annually in 1-2 million deaths, mostly among children. Presently, the …
Number of citations: 0 dkr.cdri.res.in

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